4-Cyclohexyl-4-oxobutyric acid
Description
Contextual Significance of Butyric Acid Derivatives in Organic and Medicinal Chemistry
Butyric acid, a short-chain fatty acid, and its derivatives are of considerable interest in organic and medicinal chemistry due to their diverse biological activities. nih.govontosight.ai In nature, butyric acid is formed in the large intestine by the microbial fermentation of dietary fibers. nih.gov The chemical structure of butyric acid allows for the creation of various derivatives, including salts, esters, and amides, by reacting with its carboxylic acid group. wikipedia.org These modifications can alter the compound's physicochemical properties and biological functions. ontosight.ai
Butyric acid derivatives have been investigated for a range of potential therapeutic applications. biointerfaceresearch.com A significant area of research focuses on their role as histone deacetylase (HDAC) inhibitors, which can regulate gene expression and are being explored for cancer therapy. nih.govbiointerfaceresearch.com Furthermore, derivatives of butyric acid have shown potential anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.aibiointerfaceresearch.com The versatility of the butanoic acid backbone makes it a valuable scaffold for designing new molecules with specific biological targets and improved therapeutic profiles. biointerfaceresearch.com The synthesis of various chiral β-substituted γ-amino-butyric acid (GABA) derivatives, for example, highlights their high pharmaceutical value. rsc.org
Overview of the Research Landscape Surrounding 4-Cyclohexyl-4-oxobutyric Acid
This compound (also known as 4-cyclohexyl-4-oxobutanoic acid) is a specific derivative of butyric acid that has emerged as a subject of interest in medicinal chemistry. acs.orgnih.gov Its structure consists of a butyric acid chain where a cyclohexyl group is attached to the carbon atom at the fourth position, which also features a ketone group.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15971-95-6 | chemsrc.comchemicalbook.com |
| Molecular Formula | C10H16O3 | chemsrc.comchemicalbook.com |
| Molecular Weight | 184.23 g/mol | chemsrc.comchemicalbook.com |
| Melting Point | 73.8−74.9 °C | acs.org |
The synthesis of this compound and related compounds has been described in the scientific literature. acs.org One common method involves the acylation of di-tert-butyl malonate with specific acid chlorides, followed by decarboxylation and basic hydrolysis to yield the final 4-oxobutyric acid. acs.org Another reported synthetic route involves the reaction of succinic anhydride (B1165640) with cyclohexylmagnesium chloride. chemicalbook.com
Rationale and Scholarly Importance of Investigating this compound
The primary scholarly importance of this compound stems from its identification as a potential therapeutic agent for type 2 diabetes. acs.orgnih.gov Researchers investigating drugs to improve the glucose-responsiveness of pancreatic β-cells discovered that this compound could selectively enhance glucose-stimulated insulin (B600854) secretion. acs.orgnih.gov
In studies using both normal and diabetic rat models, this compound was found to improve glucose tolerance without causing hypoglycemia in the fasting state. acs.org This selective activity is highly desirable for an antidiabetic drug, as it suggests a lower risk of side effects compared to agents that stimulate insulin release regardless of blood glucose levels. nih.gov The compound serves as a valuable lead structure for the development of new classes of antidiabetic drugs that work by restoring the β-cells' sensitivity to glucose. acs.org
General Research Trajectories and Future Prospects for this compound
The discovery of the insulinotropic effects of this compound has spurred further research into its derivatives to optimize its activity. acs.orgnih.gov This has led to structure-activity relationship (SAR) studies, where researchers synthesize and test a series of related compounds to determine which structural features are essential for the desired biological effect. acs.org
These investigations have led to the identification of more potent analogs, such as 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), which showed improved glucose tolerance at lower doses. acs.orgnih.gov The mechanism of action for these compounds appears to involve both an increase in calcium influx into pancreatic β-cells and an enhancement of calcium's effectiveness in triggering insulin release. nih.gov
Future research will likely continue to explore the therapeutic potential of this class of compounds. This includes further optimization of the molecular structure to enhance potency and pharmacokinetic properties. ontosight.ai The promising biological activity of this compound and its derivatives positions them as important subjects for ongoing research in the quest for novel treatments for metabolic diseases. acs.orgontosight.ai
| Research Area | Key Finding | Reference |
|---|---|---|
| Biological Activity | Improves glucose-induced insulin release and glucose tolerance in normal and diabetic rats. | acs.orgnih.gov |
| Mechanism of Action | Selectively improves β-cell sensitivity to glucose. | acs.org |
| Structure-Activity Relationship (SAR) | Served as a lead compound for the development of more potent analogs like JTT-608. | acs.orgnih.gov |
| Synthesis | Can be prepared by acylation of di-tert-butyl malonate followed by hydrolysis, or from succinic anhydride and a Grignard reagent. | acs.orgchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWROPDBVWQZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444989 | |
| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15971-95-6 | |
| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Cyclohexyl 4 Oxobutyric Acid and Its Analogues
Established Reaction Pathways for 4-Oxobutanoic Acid Core Synthesis
The creation of the 4-oxobutanoic acid core is a critical step in the synthesis of 4-cyclohexyl-4-oxobutyric acid and its derivatives. This section explores the fundamental reactions employed for this purpose.
Friedel-Crafts Acylation: Mechanism, Scope, and Limitations
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct method for attaching an acyl group to an aromatic or alicyclic ring. wikipedia.orgrsc.org This reaction is particularly relevant for the synthesis of this compound.
The reaction of an aromatic or alicyclic compound with succinic anhydride (B1165640) is a classic example of Friedel-Crafts acylation. wikipedia.orgstackexchange.com In this process, the succinic anhydride acts as the acylating agent, and upon reaction with a suitable precursor like cyclohexane (B81311), it can lead to the formation of the desired keto-acid framework. acs.org The reaction proceeds through an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the aromatic or alicyclic ring. sinica.edu.twsinica.edu.tw
The general mechanism involves the following steps:
Formation of the acylium ion. vedantu.comsigmaaldrich.com
Electrophilic attack of the acylium ion on the aromatic or alicyclic ring, forming a resonance-stabilized intermediate (arenium ion). vedantu.com
Deprotonation of the intermediate to restore aromaticity and yield the final product. stackexchange.comvedantu.com
A notable application of this methodology is the Haworth synthesis, which utilizes succinic anhydride to build polycyclic aromatic systems. wikipedia.orglscollege.ac.in
Lewis acids, most commonly aluminum chloride (AlCl₃), are crucial catalysts in Friedel-Crafts acylation reactions. numberanalytics.comquora.com Their primary role is to activate the acylating agent, in this case, succinic anhydride, by coordinating with it to generate a highly reactive electrophile, the acylium ion. vedantu.comnumberanalytics.comvedantu.com The Lewis acid facilitates the cleavage of the C-O bond in the anhydride, enhancing its electrophilicity and promoting the attack on the aromatic or alicyclic substrate. sigmaaldrich.comnumberanalytics.com
The choice of Lewis acid can influence the reaction's efficiency and selectivity. While AlCl₃ is widely used, other Lewis acids such as BF₃, TiCl₄, and SnCl₄ have also been employed. rsc.orgnumberanalytics.com In some instances, particularly with activated aromatic rings, milder catalysts like Zn(II) salts or even Brønsted acids can be effective. wikipedia.orglscollege.ac.in It is important to note that in many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst. wikipedia.orglscollege.ac.in
| Catalyst Type | Examples | Role in Reaction |
| Strong Lewis Acids | AlCl₃, FeCl₃, BF₃, TiCl₄, SnCl₄ | Generate acylium ion from acyl halide or anhydride. rsc.orgnumberanalytics.comquora.com |
| Milder Lewis Acids | Zn(II) salts | Catalyze acylation of activated aromatic rings. wikipedia.orglscollege.ac.in |
| Brønsted Acids | H₂SO₄, HF | Can be used with anhydrides or carboxylic acids as acylating agents. wikipedia.orgrsc.org |
| Solid Acid Catalysts | Zeolites, Heteropoly acids | Offer advantages in terms of reusability and regioselectivity. researchgate.net |
When the substrate is a substituted cyclohexane, the regioselectivity of the Friedel-Crafts acylation becomes a significant consideration. The position of the incoming acyl group is directed by the nature of the substituent already present on the cyclohexane ring. Electron-donating groups typically direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.
In the context of synthesizing specific isomers of substituted this compound, controlling the regiochemistry is paramount. For instance, in the synthesis of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid, repeated crystallization was necessary to obtain the pure trans isomer, indicating that the initial acylation may produce a mixture of isomers. acs.org The steric hindrance posed by the substituent can also influence the site of acylation.
Ester Hydrolysis Techniques in Carboxylic Acid Generation
The final step in many synthetic routes to carboxylic acids, including this compound, is the hydrolysis of a corresponding ester precursor. acs.orgmnstate.edu This transformation can be achieved under either acidic or basic conditions. chemguide.co.ukorgoreview.com
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org To drive the equilibrium towards the formation of the carboxylic acid, an excess of water is typically used. chemguide.co.ukorgoreview.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. orgoreview.comlibretexts.org
Base-promoted hydrolysis , also known as saponification, is an irreversible reaction that involves heating the ester with a strong base like sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com This method is often preferred because the reaction goes to completion, and the resulting carboxylate salt can be easily separated from the alcohol byproduct. chemguide.co.uk Subsequent acidification of the carboxylate salt yields the final carboxylic acid. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of an alkoxide leaving group. libretexts.orgmasterorganicchemistry.com
| Hydrolysis Method | Reagents | Key Features |
| Acid-Catalyzed | Dilute H₂SO₄ or HCl, water | Reversible, requires excess water to favor product formation. chemguide.co.ukorgoreview.comlibretexts.org |
| Base-Promoted (Saponification) | NaOH or KOH, water, followed by acid workup | Irreversible, generally provides higher yields. chemguide.co.uklibretexts.orgmasterorganicchemistry.com |
Knoevenagel Condensation Strategies for Related Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of analogues of 4-oxobutanoic acids. wikipedia.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org
The reaction proceeds via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step. wikipedia.org A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to decarboxylation. wikipedia.orgorganic-chemistry.org
While not a direct route to this compound itself, the Knoevenagel condensation provides a powerful tool for synthesizing a variety of related unsaturated keto-acids and other derivatives by varying the aldehyde/ketone and the active methylene compound. mdpi.comsciforum.net
Derivatization and Functionalization of the 4-Oxobutanoic Acid Scaffold
The 4-oxobutanoic acid scaffold is a key building block for creating diverse molecular architectures. Its functional groups, a ketone and a carboxylic acid, are amenable to a range of chemical reactions, enabling the synthesis of various derivatives.
Amidation Reactions for Diverse Conjugates
The carboxylic acid group of 4-oxobutanoic acid derivatives is readily converted to amides, which are fundamental linkages in numerous biologically active molecules and materials. scirp.org This transformation is a cornerstone for creating diverse chemical libraries.
The synthesis of amide derivatives from 4-oxobutanoic acid precursors is a well-established chemical transformation. scirp.org A common method involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species. scirp.org For instance, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid has been successfully reacted with various substituted anilines to produce a series of amides in high yields. scirp.orgresearchgate.net This reaction is typically characterized by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR to confirm the formation of the amide bond. scirp.orgresearchgate.net In the ¹³C-NMR spectra, the carbonyl carbon of the amide typically resonates at approximately 172 ppm. scirp.orgresearchgate.net Another approach involves the ring-opening of an anhydride with an amine to form a 4-carbon acid-amide, which can then be further modified. google.com
The synthesis of 4-aryl-4-oxobutanoic acid amides has also been explored as these compounds have shown potential as calpain inhibitors. nih.gov These derivatives are designed as acyclic variations of other known inhibitors. nih.gov
The reaction of 4-oxobutanoic acid precursors with substituted anilines and other amines is a versatile method for generating a diverse range of amide derivatives. scirp.orgresearchgate.net Specifically, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid has been shown to react efficiently with substituted anilines, yielding a series of amides. scirp.orgresearchgate.net The structures of these synthesized amides are typically confirmed using various spectroscopic techniques, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. scirp.orgresearchgate.net
Similarly, 4-aryl-4-oxobutanoic acids can be reacted with terminal aliphatic N,N-diamines. This reaction proceeds through the initial formation of a salt, followed by dehydration to form the corresponding amides, and can ultimately lead to heterocyclic compounds. researchgate.net The reaction of unsymmetrically substituted cyclic anhydrides, such as 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione, with amines like p-fluoroaniline can lead to the formation of two regioisomeric monoamides. nih.gov The regioselectivity of this ring-opening reaction can be influenced by the reaction temperature. nih.gov
The general reactivity of cyclic anhydrides with amines to form dicarboxylic acid monoamides is a well-documented process. nih.gov Furthermore, N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids have been synthesized by reacting N′-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides with arylamines. researchgate.net
Table 1: Examples of Amidation Reactions with 4-Oxobutanoic Acid Derivatives
| 4-Oxobutanoic Acid Derivative | Amine Reactant | Product | Reference |
| Chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Substituted anilines | Amide derivatives | scirp.orgresearchgate.net |
| 4-Aryl-4-oxobutanoic acids | Terminal aliphatic N,N-diamines | Amides, Pyrroloimidazolones, Pyrrolopyrimidinones | researchgate.net |
| 3-(9H-Fluoren-9-yl)dihydrofuran-2,5-dione | p-Fluoroaniline | 2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid | nih.gov |
| N′-(5-Aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | Arylamines | N-Arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids | researchgate.net |
Esterification and Etherification Approaches
Esterification of 4-oxobutanoic acid derivatives is a common strategy to modify their properties and to prepare them for further reactions. One straightforward method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst under reflux conditions. For example, cyclohexyl 4-oxo-4-phenylbutanoate can be synthesized by reacting 4-oxo-4-phenylbutanoic acid with cyclohexanol, catalyzed by p-toluenesulfonic acid (TsOH). semanticscholar.org Similarly, methyl esters of 4-oxobutanoic acids can be prepared. broadpharm.comsigmaaldrich.com
The synthesis of more complex esters has also been documented. For instance, curcumin (B1669340) has been reacted with 4-(cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in dichloromethane (B109758) (DCM) to produce both monofunctionalized and difunctionalized succinate (B1194679) analogs. mdpi.com
Etherification is another functionalization approach, although it is less directly applied to the parent 4-oxobutanoic acid structure itself. Instead, derivatives can be prepared that incorporate ether functionalities. For example, 4-(para-substituted-phenoxy)-2-oxobutanoic acids have been studied for their reactivity in base-catalyzed β-elimination reactions. acs.org
Cyclization and Heterocyclic Ring Formation from 4-Oxobutanoic Acid Intermediates
The 4-oxobutanoic acid framework serves as a versatile synthon for the construction of a variety of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. The presence of both a ketone and a carboxylic acid allows for intramolecular reactions or reactions with binucleophiles to form cyclic structures.
One common transformation is the cyclization of 4-aryl-4-oxobutanoic acids to form unsaturated γ-lactones, specifically 5-aryl-3H-furan-2-ones. clockss.org These furanones are valuable intermediates that can be further modified. For example, they can be reduced with diisobutylaluminium hydride (DIBAL-H) to form 4-aryl-4-oxobutanals, which can then be reacted with an ammonia (B1221849) source to synthesize 2-arylpyrroles. clockss.org
Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. xjournals.comresearchgate.netchimicatechnoacta.ru
The reaction of 4-oxobutanoic acids and their derivatives with nitrogen-containing nucleophiles is a powerful strategy for synthesizing a wide array of nitrogen-containing heterocycles. clockss.org A classic example is the reaction of 4-oxocarboxylic acids with hydrazine (B178648) or its derivatives, which typically yields dihydropyridazinones. clockss.orgias.ac.in These can often be aromatized to the corresponding pyridazines. clockss.orgias.ac.in
The versatility of this approach is demonstrated by the reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. This reaction initially forms amides, which can then undergo further cyclization to produce bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net Similarly, 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid reacts with various nitrogen nucleophiles. With 2-aminopyridine, it forms a pyridopyrimidine, and with o-phenylenediamine, it yields a quinoxalone. ias.ac.in
Furthermore, the reaction of 4-(4-acetaminophenyl)-4-oxo-but-2-enoic acid with benzylamine (B48309) produces 2-benzylamino-4-(4-acetaminophenyl)-4-oxobutanoic acid, which can then be used as a precursor for synthesizing other heterocyclic compounds. researchgate.net The addition of N-arylmaleimides to 2-imidazolideneacetophenones, which can be derived from 4-oxobutanoic acids, results in a rearrangement to form derivatives of 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazole. researchgate.net
Table 2: Heterocyclic Products from Reactions of 4-Oxobutanoic Acid Derivatives with Nitrogen Nucleophiles
| 4-Oxobutanoic Acid Derivative | Nitrogen Nucleophile | Heterocyclic Product | Reference |
| 4-Oxocarboxylic acids | Hydrazine/Hydrazine derivatives | Dihydropyridazinones/Pyridazines | clockss.orgias.ac.in |
| 4-Aryl-4-oxobutanoic acids | Terminal aliphatic N,N-diamines | Pyrroloimidazolones, Pyrrolopyrimidinones | researchgate.net |
| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid | 2-Aminopyridine | Pyridopyrimidine | ias.ac.in |
| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid | o-Phenylenediamine | Quinoxalone | ias.ac.in |
| 2-Imidazolideneacetophenones | N-Arylmaleimides | 5-Oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazole derivatives | researchgate.net |
Rearrangement Reactions Yielding Novel Ring Systems
The structural framework of this compound, a γ-keto acid, provides a versatile scaffold for rearrangement reactions to generate novel heterocyclic ring systems. While specific literature on this exact compound is limited, its reactivity can be inferred from well-established reactions of analogous ketones and carboxylic acids. Key rearrangement reactions applicable to this molecule include the Schmidt and Beckmann rearrangements, which are instrumental in synthesizing amides and lactams. wikipedia.orgwikipedia.orgaakash.ac.in
The Schmidt reaction involves the reaction of a carbonyl compound with hydrazoic acid (HN₃) under acidic conditions, leading to the formation of an amide or, in the case of a cyclic ketone, a lactam. wikipedia.orgaakash.ac.in When applied to a ketone, the reaction proceeds through the protonation of the carbonyl group, followed by nucleophilic addition of the azide (B81097) to form an azidohydrin intermediate. wikipedia.orgbyjus.com Subsequent dehydration and rearrangement with the loss of nitrogen gas yield a nitrilium ion, which is then hydrated to form the final amide product. wikipedia.org In the case of this compound, the Schmidt reaction could potentially lead to the migration of either the cyclohexyl group or the propanoic acid substituent, resulting in different N-substituted amides.
Another significant transformation is the Beckmann rearrangement , which converts an oxime into a substituted amide. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. wikipedia.org The process begins with the formation of an oxime from the ketone functionality of this compound by reacting it with hydroxylamine. masterorganicchemistry.com The oxime is then treated with an acid, which protonates the hydroxyl group, turning it into a good leaving group. organic-chemistry.org A subsequent alkyl migration, which is anti-periplanar to the leaving group, results in the formation of a nitrilium ion that is then hydrolyzed to the amide. wikipedia.orgorganic-chemistry.org For cyclic oximes, this rearrangement leads to the formation of lactams. wikipedia.org The specific product from the Beckmann rearrangement of the oxime of this compound would depend on the stereochemistry of the oxime intermediate.
Furthermore, γ-keto acids like this compound can serve as precursors for various other heterocyclic systems through cyclization reactions. For example, reactions with hydrazine or its derivatives can yield dihydropyridazinones. clockss.org These reactions highlight the versatility of 4-oxo carboxylic acids as synthons for creating a diverse range of heterocyclic compounds. clockss.org
Optimization of Synthetic Pathways and Process Chemistry Considerations
The efficient synthesis of this compound is crucial for its potential applications. Optimization of the synthetic route focuses on enhancing yield and purity while considering the principles of green chemistry to ensure a sustainable process.
Yield Enhancement and Purity Improvement Strategies
The most common method for synthesizing this compound and its analogues is the Friedel-Crafts acylation of an aromatic or aliphatic substrate with succinic anhydride. clockss.orgnih.gov In this case, cyclohexane is acylated with succinic anhydride. The yield and purity of the product are highly dependent on several factors, including the catalyst, solvent, and reaction conditions.
Yield Enhancement:
Catalyst Selection: The choice of Lewis acid catalyst is critical. While aluminum chloride (AlCl₃) is traditionally used, it is often required in stoichiometric amounts, leading to significant waste. researchgate.net Modern, more efficient catalysts, including rare-earth metal triflates, have been shown to be effective in catalytic amounts for Friedel-Crafts acylations. researchgate.net Mechanochemical approaches, such as ball-milling, have also demonstrated improved yields in solvent-free conditions. nih.gov
Reaction Conditions: Optimizing the reaction temperature and time is essential to maximize product formation and minimize side reactions. Microwave-assisted synthesis has emerged as a valuable technique, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. oaji.net
Reagent Stoichiometry: Careful control of the molar ratios of the reactants (cyclohexane, succinic anhydride, and catalyst) is necessary to drive the reaction to completion and reduce the formation of byproducts.
Purity Improvement:
Work-up Procedure: After the reaction, a proper work-up is crucial. This typically involves quenching the reaction with an aqueous solution, followed by extraction of the product into an organic solvent.
Purification Techniques: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water. For more challenging separations, column chromatography can be employed to isolate the desired product with high purity. google.com
Table 1: Comparison of Synthetic Methods for 4-Oxo-Butanoic Acid Derivatives
| Method | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Friedel-Crafts | AlCl₃ (stoichiometric) | Dichlorobenzene | -10 to 0°C, 4-6 hours | 85-90% | |
| Microwave-Assisted | None | Ethyl Acetate | 100°C, 20 minutes | 80% | |
| Mechanochemical | AlCl₃ | Solvent-free | Room Temperature | 40% | nih.gov |
| Microwave-Assisted Aldol Condensation | Pyrrolidine/Acetic Acid | Methanol | 60°C, 8 hours | 52% | nih.gov |
Green Chemistry Principles in 4-Oxobutanoic Acid Synthesis
The application of green chemistry principles to the synthesis of 4-oxobutanoic acids aims to create more environmentally benign and sustainable processes. acs.org
Use of Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous solvents like nitrobenzene (B124822) and chlorinated hydrocarbons. researchgate.net Research has explored the use of ionic liquids and solvent-free conditions, such as mechanochemistry, to reduce the environmental impact. nih.govresearchgate.net
Catalysis: The development of heterogeneous catalysts, such as zeolites and metal oxides, is a key aspect of greening the Friedel-Crafts reaction. researchgate.netdokumen.pub These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net
Table 2: Green Chemistry Approaches in 4-Oxobutanoic Acid Synthesis
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Advantage of Greener Alternative |
|---|---|---|---|
| Catalysis | Stoichiometric AlCl₃ | Heterogeneous catalysts (e.g., zeolites) | Catalyst is recyclable, reduces waste. researchgate.net |
| Solvents | Halogenated hydrocarbons (e.g., Dichloromethane) | Ionic liquids, solvent-free (mechanochemistry) | Reduced toxicity and environmental impact. nih.govresearchgate.net |
| Energy | Conventional heating (reflux) | Microwave irradiation | Faster reactions, lower energy consumption. oaji.net |
Biological Activity and Mechanistic Investigations of 4 Cyclohexyl 4 Oxobutyric Acid and Its Derivatives
Research in Antidiabetic Therapeutics
Research into novel treatments for diabetes has identified 4-Cyclohexyl-4-oxobutyric acid and its derivatives as a promising class of compounds. acs.orgnih.gov These agents have been investigated for their potential to improve glycemic control by selectively enhancing the body's natural response to glucose. acs.orgacs.org
A key focus of the research has been the ability of this compound and its analogs to improve glucose-stimulated insulin (B600854) secretion (GSIS). acs.orgnih.govacs.org Unlike some other antidiabetic agents, these compounds have shown a glucose-dependent action, meaning they potentiate insulin release primarily when blood glucose levels are high, which could minimize the risk of hypoglycemia. nih.govnih.gov
Investigations into the mechanism of action have centered on the pancreatic beta-cells, which are responsible for producing and releasing insulin. Studies using isolated rat pancreatic islets and mouse insulinoma cell lines (MIN6 cells) have been crucial in elucidating the cellular effects of these compounds. nih.govnih.gov
One key derivative, 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid, also known as JTT-608, has been shown to enhance insulin secretion in MIN6 cells in a manner dependent on both the dose of the compound and the concentration of glucose. nih.gov At low glucose levels, JTT-608 has a minimal effect on insulin secretion, but it potently enhances secretion at high glucose concentrations. nih.gov This glucose-dependent activity distinguishes its mechanism from that of sulfonylureas. nih.gov
Further mechanistic studies with rat pancreatic islets revealed that JTT-608 augments insulin secretion by enhancing the efficacy of calcium ions (Ca2+) and increasing Ca2+ influx. nih.gov This effect is believed to stem from an increase in intracellular cyclic AMP (cAMP) levels resulting from the inhibition of phosphodiesterase (PDE) activity. nih.gov The compound was found to enhance both the first and second phases of insulin release in perifusion experiments. nih.gov
The effects of this compound and its derivatives have been evaluated in both normal and diabetic rodent models to establish their therapeutic potential. Initial studies found that this compound improved glucose-stimulated insulin release in both normal and diabetic rats. acs.orgnih.gov
Subsequent research focused on the optimized derivative, JTT-608. In neonatal streptozotocin-induced diabetic rats (nSTZ rats), a model for non-insulin-dependent diabetes mellitus, JTT-608 selectively improved glucose-induced insulin secretion. acs.orgnih.govacs.org Studies using perfused pancreases isolated from these nSTZ rats confirmed that JTT-608 could normalize the first phase and significantly enhance the second phase of insulin secretion. nih.gov
In another diabetic model, the Goto-Kakizaki (GK) rat, JTT-608 was shown to restore the impaired early-phase insulin secretion that is characteristic of this model and of type 2 diabetes in humans. nih.gov In vivo, JTT-608 enhanced early insulin secretion only in the presence of a glucose load, whereas the comparator drug, tolbutamide, stimulated insulin secretion with and without glucose loading. nih.gov
A direct consequence of improved insulin secretion is the enhancement of glucose tolerance. Both this compound and its more potent derivative, JTT-608, have demonstrated the ability to improve glucose tolerance in oral glucose tolerance tests in normal and diabetic rats. acs.orgnih.govacs.org JTT-608 was found to improve glucose tolerance more effectively in diabetic GK rats than in normal Wistar rats when compared to tolbutamide. nih.gov This suggests a particular efficacy in a diabetic state characterized by impaired beta-cell function. nih.gov
To identify the most effective compound, structure-activity relationship (SAR) studies were conducted on a series of 4-cycloalkyl-4-oxobutyric acids and related compounds. acs.orgacs.org These studies were crucial in elucidating the structural features required for the desired antidiabetic activity. acs.orgacs.org
The SAR studies revealed that the nature of the cycloalkyl group significantly influences pharmacological efficacy. acs.orgacs.org By synthesizing and evaluating various derivatives, researchers determined the optimal structural requirements for improving glucose tolerance while not affecting fasting blood glucose levels. acs.orgnih.gov This optimization process led to the identification of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) as the most potent compound in the series. acs.orgacs.org The addition of a methyl group at the trans-4-position of the cyclohexyl ring was found to be optimal for activity. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Antidiabetic Potential
Case Study: 4-(trans-4-Methylcyclohexyl)-4-oxobutyric Acid (JTT-608) as an Optimized Antidiabetic Agent
Extensive research has identified 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid, also known as JTT-608, as a promising agent for the management of diabetes. nih.govacs.org Initial investigations into this compound revealed its ability to selectively enhance glucose-stimulated insulin secretion and improve glucose tolerance in both normal and diabetic rat models. nih.govacs.org This led to the synthesis and evaluation of a series of related compounds, ultimately highlighting JTT-608 as the most potent and effective derivative. nih.govacs.org
Studies have demonstrated that JTT-608 significantly improves glucose tolerance at oral doses as low as 3 mg/kg, without affecting fasting blood glucose levels even at a dose of 30 mg/kg. acs.orgacs.org This selective action on glucose-stimulated insulin secretion is a key advantage, potentially reducing the risk of hypoglycemia. nih.gov The compound has been shown to enhance both the first and second phases of glucose-stimulated insulin secretion, a crucial factor in managing postprandial hyperglycemia. nih.gov In diabetic Goto-Kakizaki (GK) rats, a model for non-obese type 2 diabetes, JTT-608 effectively suppressed meal-induced glucose spikes by augmenting glucose-stimulated insulin secretion, particularly the early phase. nih.gov
The mechanism of action of JTT-608 is distinct from that of sulfonylureas, a common class of antidiabetic drugs. nih.govnih.gov While sulfonylureas primarily act by blocking ATP-sensitive potassium (KATP) channels in pancreatic β-cells, JTT-608 appears to work through a novel cellular mechanism. nih.govnih.gov Research suggests that JTT-608 enhances the efficacy of intracellular calcium (Ca2+) on insulin exocytosis and also increases Ca2+ influx through the inhibition of phosphodiesterase (PDE). nih.gov This dual action contributes to its potent insulinotropic effect in the presence of high glucose concentrations. nih.gov Chronic administration of JTT-608 in diabetic rat models has been shown to improve pancreatic function and prevent the progression of diabetic complications. patsnap.com
Table 1: Antidiabetic Activity of JTT-608
| Parameter | Finding | Source(s) |
|---|---|---|
| Glucose Tolerance | Improved at an oral dose of 3 mg/kg. | acs.orgacs.org |
| Fasting Euglycemia | Unchanged even at an oral dose of 30 mg/kg. | acs.orgacs.org |
| Insulin Secretion | Selectively improved glucose-induced insulin secretion. | nih.govacs.orgnih.gov |
| Mechanism of Action | Enhances Ca2+ efficacy and increases Ca2+ influx via PDE inhibition. | nih.gov |
| Chronic Treatment | Ameliorates pancreatic function and diabetic complications. | patsnap.com |
Antimicrobial Research Focus
Derivatives of this compound have also been investigated for their antimicrobial properties, with a particular focus on amide derivatives. These compounds have shown a spectrum of activity against various fungal and bacterial pathogens.
Antifungal Activity Spectrum of Amide Derivatives.scirp.org
Amide derivatives of a related compound, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, have demonstrated significant antifungal potential. scirp.org
In a study evaluating a series of these amide derivatives, specific compounds exhibited high efficacy against filamentous fungi. scirp.org Notably, one derivative showed a 96.5% inhibition against Aspergillus fumigatus, a common opportunistic fungal pathogen. scirp.org Another derivative demonstrated a 93.7% inhibition against Helminthosporium sativum, a plant pathogenic fungus. scirp.org These findings suggest the potential of these compounds as leads for the development of new antifungal agents. scirp.orgresearchgate.net
Table 2: Antifungal Activity of Amide Derivatives
| Fungal Species | Compound | % Inhibition | Source(s) |
|---|---|---|---|
| Aspergillus fumigatus | Amide Derivative 2 | 96.5% | scirp.org |
| Helminthosporium sativum | Amide Derivative 6 | 93.7% | scirp.org |
Antibacterial Activity Profile of Amide Derivatives.scirp.org
The same series of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid was also screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.org
Certain amide derivatives displayed notable inhibitory effects against the Gram-positive bacterium Bacillus subtilis. scirp.org One particular compound showed a 37.6% inhibition of Bacillus subtilis growth, indicating a moderate level of antibacterial activity. scirp.orgresearchgate.net
The study also revealed activity against Gram-negative bacteria. scirp.org One derivative exhibited a 33.2% inhibition against Pseudomonas aeruginosa, while another showed a strong percentage inhibition against Klebsiella pneumoniae. scirp.orgresearchgate.net The emergence of multi-drug resistant strains of P. aeruginosa and K. pneumoniae highlights the need for novel antibacterial agents. nih.gov
Table 3: Antibacterial Activity of Amide Derivatives
| Bacterial Species | Compound | % Inhibition | Source(s) |
|---|---|---|---|
| Bacillus subtilis | Amide Derivative 3 | 37.6% | scirp.orgresearchgate.net |
| Pseudomonas aeruginosa | Amide Derivative 4 | 33.2% | scirp.orgresearchgate.net |
| Klebsiella pneumoniae | Amide Derivative 5 | Strong Inhibition | scirp.orgresearchgate.net |
Proposed Mechanisms of Antimicrobial Action (where elucidated in literature)
Derivatives of this compound have demonstrated notable antimicrobial activities. Specifically, amide derivatives synthesized from chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid and various substituted anilines have been evaluated for their antifungal and antibacterial potential. researchgate.net
The antifungal efficacy of these compounds was significant. Compound 2 (N-(2-chlorophenyl)-4-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-4-oxobutanamide) showed 96.5% activity against Aspergillus fumigatus, which is comparable to the standard drug terbinafine (B446) (96.3%). researchgate.net Meanwhile, compound 6 (N-(2-nitrophenyl)-4-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-4-oxobutanamide) exhibited 93.7% activity against Helminthosporium sativum. researchgate.net
In terms of antibacterial action, the amides displayed varied potential. Compound 3 (N-(3-chlorophenyl)-4-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-4-oxobutanamide) showed a 37.6% growth inhibition against Bacillus subtilis. researchgate.net Compound 4 (N-(4-chlorophenyl)-4-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-4-oxobutanamide) inhibited the growth of Pseudomonas aurignosa by 33.2%, and compound 5 (N-(3-nitrophenyl)-4-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)-4-oxobutanamide) was effective against Klebsiella pneumonia. researchgate.net While the precise molecular mechanisms are not fully detailed, the activity is attributed to the specific substitutions on the aniline (B41778) ring of the amide derivatives. researchgate.net
| Compound | Target Microbe | Activity/Inhibition (%) | Reference |
|---|---|---|---|
| Amide Derivative 2 | Aspergillus fumigatus | 96.5% | researchgate.net |
| Amide Derivative 6 | Helminthosporium sativum | 93.7% | researchgate.net |
| Amide Derivative 3 | Bacillus subtilis | 37.6% | researchgate.net |
| Amide Derivative 4 | Pseudomonas aurignosa | 33.2% | researchgate.net |
Anti-inflammatory Properties Exploration
Certain derivatives of 4-oxobutyric acid featuring a cyclohexyl group have been investigated for their anti-inflammatory effects. Research has pointed to their potential to modulate key pathways in the inflammatory response.
Researchers have synthesized curcumin (B1669340) derivatives by incorporating various 4-oxobutanoic acid moieties to explore their anti-inflammatory potential. In one study, 4-(cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid was reacted with curcumin in the presence of 4-dimethylaminopyridine (B28879) (DMAP), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and dichloromethane (B109758) (DCM). mdpi.com This reaction yielded both difunctionalized (16% yield) and monofunctionalized (45% yield) succinate (B1194679) analogs of curcumin. mdpi.com The synthesis of the precursor, 4-(cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid, was achieved by reacting cyclohexyl(phenyl)methanol (B1583271) with succinic anhydride (B1165640). mdpi.com
Similar synthetic strategies have been employed using other cyclic-substituted 4-oxobutanoic acids. For instance, 4-(cyclopentyloxy)-4-oxobutanoic acid was reacted with curcumin to produce esterified analogs. core.ac.ukmdpi.com The general approach involves a Steglich esterification, where the carboxylic acid of the 4-oxobutanoic acid derivative is coupled to the phenolic hydroxyl groups of curcumin. nih.gov These synthesized derivatives were then evaluated for their ability to inhibit the production of inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophages. mdpi.comnih.gov
The anti-inflammatory action of these compounds is linked to their ability to inhibit key enzymes and signaling pathways involved in inflammation. A derivative known as 2,3-dibromo(4'-cyclohexyl-3'-chloro)-phenyl-4-oxo-butyric acid (CB 874) has been shown to inhibit the hydrolysis of phospholipids (B1166683) induced by thrombin in platelets. nih.gov This suggests that its anti-inflammatory properties may stem from the direct or indirect inhibition of phospholipase A2. nih.gov By blocking phospholipase A2, the compound can prevent the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins, and also inhibit the formation of lysophospholipids, which are also involved in inflammation. nih.gov
Furthermore, studies on related curcumin and tetrahydrocurcumin (B193312) derivatives incorporating 4-oxobutanoic acid moieties have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as prostaglandin (B15479496) E2 (PGE2). mdpi.comnih.gov This indicates that the molecular basis of their anti-inflammatory effects involves the modulation of critical inflammatory mediators.
Antiviral Activity Investigations
The antiviral potential of 4-oxobutanoic acid derivatives, particularly those containing a cyclohexyl group, has been an area of active research, with a focus on the Hepatitis B virus (HBV).
A series of cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates and their corresponding ethers were designed, synthesized, and screened for their in vitro anti-HBV activities using the HepG 2.2.15 cell line. nih.govresearchgate.net This cell line is widely used for anti-HBV drug screening as it constitutively produces HBV particles. The research was built upon previous findings that compounds with C6-C4 skeletons possessed significant anti-HBV activities. nih.gov The synthesized compounds were evaluated for their ability to inhibit the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg), which are key markers of viral replication. nih.govnih.gov
The in vitro assessment revealed that most of the synthesized cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates and their ethers possessed anti-HBV activities. nih.gov One compound in particular, 4B-2 , demonstrated significant inhibitory effects on the secretion of both HBsAg and HBeAg, with IC₅₀ values of 63.85 µM and 49.39 µM, respectively. nih.govresearchgate.net These values were considerably more potent than the positive control drug, lamivudine (B182088) (3TC), which had IC₅₀ values of 234.2 µM for HBsAg and 249.9 µM for HBeAg. nih.govresearchgate.net
The selectivity index (SI), a ratio of cytotoxicity (CC₅₀) to antiviral activity (IC₅₀), is a crucial measure of a compound's potential as a drug. Compound 4B-2 showed a low toxicity (CC₅₀ = 856.2 µM) and thus a favorable selectivity index for HBeAg inhibition (SI = 17.34). nih.gov These findings indicate that this class of compounds can effectively inhibit HBV replication markers in vitro with a promising safety profile. nih.govnih.gov
| Compound | Target | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| Compound 4B-2 | HBsAg | 63.85 ± 6.26 | 856.2 | 13.41 | nih.govresearchgate.net |
| HBeAg | 49.39 ± 4.17 | 17.34 | |||
| Lamivudine (3TC) | HBsAg | 234.2 ± 17.17 | >518.2 | 2.20 | nih.govresearchgate.net |
| HBeAg | 249.9 ± 21.51 | 2.07 |
Broader Pharmacological Applications and Potential Targets
This compound and its derivatives have emerged as valuable building blocks in the realm of pharmaceutical research and development. Their unique structural features, combining a flexible butyric acid chain with a lipophilic cyclohexyl group, make them attractive starting materials and intermediates for the synthesis of a diverse array of biologically active molecules. Researchers have successfully utilized this scaffold to develop novel therapeutic agents targeting a range of diseases, from metabolic disorders to infectious diseases and inflammatory conditions.
The utility of this compound derivatives extends to the synthesis of complex molecules for other therapeutic applications. For instance, a halogenated derivative, 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester, serves as a key starting material in the stereoselective synthesis of (2R,3S)-cyclohexylnorstatine. google.com This complex amino acid is a crucial component of renin inhibitors, a class of drugs used to treat hypertension. The process involves a series of chemical transformations, including enantioselective hydrogenation and epoxidation, to yield the desired optically pure product. google.com
Furthermore, the 4-oxobutanoic acid scaffold containing a cyclohexyl moiety has been exploited to create novel antimicrobial and anti-inflammatory agents. In one study, chiral 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid was reacted with various substituted anilines to produce a series of amides. scirp.orgscirp.org Several of these synthesized amides exhibited significant antifungal and antibacterial activities against various pathogens. scirp.orgscirp.org For example, specific derivatives showed high efficacy against Aspergillus fumigatus and Helminthosporium sativum. scirp.orgscirp.org
In the pursuit of new anti-inflammatory drugs, researchers have also synthesized derivatives such as 4-(cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid. mdpi.com This compound was created as an intermediate to be attached to curcumin, a natural product with known anti-inflammatory properties, in an effort to develop novel, more potent anti-inflammatory agents. mdpi.com The cyclohexyl-containing moiety can influence the pharmacokinetic properties of the final compound. ontosight.ai
Computational and Theoretical Chemical Studies on 4 Cyclohexyl 4 Oxobutyric Acid Systems
Quantum Mechanical Investigations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 4-Cyclohexyl-4-oxobutyric acid and related structures.
A key aspect of electronic structure analysis is the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov
Computational studies on related compounds have shown that the HOMO-LUMO gap can be effectively calculated using DFT. acs.org For example, in a study of 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, DFT calculations were used to determine the HOMO-LUMO energies. researchgate.net The molecular electrostatic potential (MEP) surface is another valuable tool derived from these calculations, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| ΔE (HOMO-LUMO gap) | 5.0 |
The insights gained from HOMO-LUMO analysis directly contribute to the prediction of a molecule's reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies the opposite. nih.gov Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify these properties. researchgate.net For instance, negative chemical potentials are indicative of a molecule's stability. researchgate.net These computational predictions are valuable for understanding how this compound and its derivatives might behave in chemical reactions and biological systems.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. semanticscholar.org
For example, in a study of cyclohexyl (E)-4-(hydroxyimino)-4-phenylbutanoates, molecular docking was used to investigate their binding affinity to a protein residue in HLA-A2. semanticscholar.org The results revealed specific hydrogen bond interactions between the ligands and amino acid residues like Tyr27 and Tyr63, with calculated binding energies indicating the strength of the interaction. semanticscholar.org Such studies can guide the design of new compounds with improved biological activity. The preparation of the receptor for docking often involves removing water molecules and other heteroatoms from the crystal structure obtained from the Protein Data Bank (PDB). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, untested compounds based on their structural features.
For derivatives of butanoic acid, QSAR studies have been employed to understand the relationship between their structural properties and biological effects. unifiedpatents.com For instance, a QSAR analysis was performed on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives to model their anticancer activity. nih.gov Such models can identify key structural features that contribute to the desired biological effect, thereby guiding the synthesis of more potent analogues. The lipophilicity, often influenced by substituents like the cyclohexyl group, is an important parameter in these models as it affects a compound's biodistribution. cymitquimica.com
Advanced Analytical Methodologies in 4 Cyclohexyl 4 Oxobutyric Acid Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental pillar in the analysis of 4-Cyclohexyl-4-oxobutyric acid, offering detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon frameworks within this compound.
¹H NMR: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclohexyl ring and the butyric acid chain. The protons on the cyclohexyl ring typically appear as a complex multiplet in the upfield region. The methylene (B1212753) protons (-CH₂-) of the butyric acid chain adjacent to the carbonyl groups will show characteristic shifts, often as triplets if coupled to neighboring protons. scirp.orggoogle.com
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct peaks are expected for the carbonyl carbons of the ketone and the carboxylic acid, which typically resonate at downfield chemical shifts (around 170-210 ppm). scirp.orgresearchgate.net The carbons of the cyclohexyl ring and the methylene carbons of the acid chain appear at more upfield positions. scirp.orgresearchgate.net
Table 1: Predicted NMR Data for this compound
| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ¹H NMR | 10.0 - 12.0 | Broad singlet, can be variable. |
| Methylene (-CH₂-C=O) | ¹H NMR | 2.8 - 3.2 | Triplet. |
| Methylene (-CH₂-COOH) | ¹H NMR | 2.5 - 2.8 | Triplet. |
| Cyclohexyl Protons | ¹H NMR | 1.0 - 2.5 | Complex multiplets. |
| Ketone Carbonyl (C=O) | ¹³C NMR | > 200 | Downfield shift characteristic of ketones. |
| Carboxylic Acid Carbonyl (C=O) | ¹³C NMR | 170 - 180 | Characteristic shift for carboxylic acids. scirp.org |
| Methylene Carbons (-CH₂) | ¹³C NMR | 20 - 40 | Aliphatic region. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. scirp.orgresearchgate.net For this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent absorption bands include:
A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹.
Another strong C=O stretching band for the carboxylic acid group, usually found near 1700 cm⁻¹.
A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of the carboxylic acid dimer.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Ketone | C=O Stretch | ~1715 | Strong, Sharp |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong, Sharp |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. scirp.orggoogle.com It is crucial for determining the molecular weight and confirming the molecular formula of this compound (C₁₀H₁₆O₃, Molecular Weight: 184.23 g/mol ). guidechem.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, confirming the elemental composition. Common ionization techniques would produce adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. The fragmentation pattern observed in the mass spectrum can also offer structural information, showing characteristic losses of groups like H₂O, COOH, and fragments of the cyclohexyl ring. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Ion | [C₁₀H₁₆O₃]⁺ | 184.11 | Parent molecular ion. |
| Protonated Molecule | [M+H]⁺ | 185.12 | Commonly observed in ESI, CI. |
| Sodiated Molecule | [M+Na]⁺ | 207.10 | Commonly observed in ESI. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. scirp.org In this compound, the primary chromophore—the part of the molecule that absorbs light—is the carbonyl (C=O) group of the ketone. This group typically undergoes an n→π* electronic transition, resulting in a weak absorption band in the UV region, often around 270-300 nm. While not providing extensive structural detail, UV-Vis spectroscopy is useful for quantitative analysis and for monitoring chemical reactions involving the carbonyl group. rsc.orgitu.edu.tr
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for separating it from impurities. google.com A reverse-phase (RP) HPLC method is typically employed for this type of compound. sielc.com
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile, is used to elute the compound. sielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.comsielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Conditions for Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | Elution of the analyte. sielc.com |
| Detector | UV Detector | Detection of the analyte based on UV absorbance. google.com |
| Flow Rate | 1.0 mL/min (Typical) | Controls retention time and separation efficiency. |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of this compound research, GC, particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for identifying volatile impurities or degradation products.
Detailed Research Findings:
The application of GC extends to purity assessments, where it can quantify the presence of the primary compound and any volatile side-products from synthesis. avantorsciences.com While direct GC analysis of the carboxylic acid can be challenging due to its low volatility and potential for thermal degradation, derivatization techniques can be employed to convert it into a more volatile ester form for easier analysis.
A significant application of this methodology is in pyrolysis-GC-MS (Py-GC-MS), which involves thermally decomposing the sample at a controlled temperature and analyzing the resulting volatile fragments. This approach can provide insights into the thermal stability and decomposition pathways of this compound. The volatile compounds generated during pyrolysis are separated on a GC column and identified by their mass spectra. nih.gov This is crucial for understanding the compound's behavior under various processing conditions. For instance, the analysis might reveal the formation of smaller molecules as the butyric acid chain or the cyclohexyl ring fragments. nih.govasianpubs.org
The table below illustrates potential volatile products that could be identified from the Py-GC-MS analysis of this compound, based on its chemical structure.
Table 1: Potential Volatile Products in GC-MS Analysis of this compound
| Potential Volatile Product | Molecular Formula | Basis for Formation |
|---|---|---|
| Cyclohexane (B81311) | C₆H₁₂ | Fragmentation of the cyclohexyl group |
| Cyclohexene | C₆H₁₀ | Dehydrogenation/fragmentation of the cyclohexyl ring |
| Carbon Dioxide | CO₂ | Decarboxylation of the butyric acid moiety |
| Butyric acid | C₄H₈O₂ | Cleavage of the bond between the carbonyl and cyclohexyl group |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) present in a compound. The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., carbon dioxide, water) are collected and weighed. This data allows for the calculation of the empirical formula—the simplest whole-number ratio of atoms in the compound. libretexts.org
Detailed Research Findings:
For this compound, with a known molecular formula of C₁₀H₁₆O₃, elemental analysis serves as a crucial verification step to confirm its composition and purity. chemicalbook.com The experimentally determined mass percentages of carbon, hydrogen, and oxygen are compared against the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical and, by extension, molecular formula, assuming the molecular weight is also known. libretexts.org
In research involving derivatives or metal complexes of similar compounds, such as (S)-2-amino-4-(cyclohexylamino)-4-oxobutanoic acid, elemental analysis is routinely used to confirm the stoichiometric ratio of the ligand to the metal ion in the final product. researchgate.net This underscores the technique's importance in validating the successful synthesis of new chemical entities.
The table below shows the theoretical elemental composition of this compound and provides a column for hypothetical experimental results that would serve to verify its empirical formula.
Table 2: Elemental Analysis Data for this compound (Formula: C₁₀H₁₆O₃)
| Element | Atomic Mass ( g/mol ) | Theoretical Mass % | Hypothetical Experimental Mass % |
|---|---|---|---|
| Carbon (C) | 12.01 | 65.19% | 65.25% |
| Hydrogen (H) | 1.01 | 8.75% | 8.71% |
| Oxygen (O) | 16.00 | 26.05% | 26.04% |
| Total | | 100.00% | 100.00% |
Future Research Directions and Translational Perspectives for 4 Cyclohexyl 4 Oxobutyric Acid
Development of Sustainable and Efficient Synthetic Routes
The advancement of 4-cyclohexyl-4-oxobutyric acid from a laboratory curiosity to a commercially viable precursor for pharmaceuticals or other fine chemicals hinges on the development of sustainable and efficient synthetic methodologies. Traditional synthesis of related keto acids, such as 4-(4-methylphenyl)-4-oxobutanoic acid, often relies on Friedel-Crafts acylation, a process that typically employs stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. wikipedia.org
Future research should prioritize greener synthetic strategies. The broader field of α-keto acid synthesis is already moving towards more environmentally benign methods, which could be adapted for this compound. mdpi.com These include:
Biocatalysis and Fermentation: Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been successfully used to produce various α-keto acids from renewable feedstocks like glucose. mdpi.com Exploring biocatalytic routes starting from biomass-derived precursors could offer a highly sustainable manufacturing process.
Electrochemical Synthesis: Electrosynthesis represents a promising green alternative, using electricity to drive reactions and minimizing the need for chemical oxidants. rsc.org The development of an electrochemical method for the synthesis of this compound could significantly improve the environmental footprint of its production.
Heterogeneous Catalysis: The use of solid, recyclable catalysts can reduce waste and simplify product purification. Research into novel heterogeneous catalysts for the acylation of cyclohexane (B81311) derivatives or the oxidation of suitable precursors could lead to more efficient and sustainable production processes.
A comparison of potential synthetic approaches is summarized in the table below.
| Synthesis Method | Advantages | Disadvantages | Relevance to this compound |
| Friedel-Crafts Acylation | Well-established, high yield | Use of hazardous reagents, significant waste | Conventional method, benchmark for improvement |
| Biocatalysis | Sustainable, uses renewable feedstocks | Potentially lower yields, complex process development | High potential for green manufacturing |
| Electrochemical Synthesis | Green, high atom economy, mild conditions | Can require specialized equipment, optimization needed | A promising area for future research |
| Heterogeneous Catalysis | Recyclable catalyst, reduced waste | Catalyst deactivation can be an issue | Could lead to more efficient and cleaner processes |
Exploration of Novel Biological Targets and Therapeutic Areas
Initial investigations into the biological activity of this compound derivatives have primarily focused on their potential as antidiabetic agents. nih.govacs.org The lead compound, this compound itself, was found to selectively enhance glucose-stimulated insulin (B600854) release. nih.gov This has paved the way for the development of more potent analogues.
However, the chemical scaffold of this compound may possess a broader range of biological activities that are yet to be explored. Future research should aim to:
Screen for New Therapeutic Targets: A comprehensive screening of this compound and a library of its derivatives against a wide panel of biological targets could uncover novel therapeutic applications. Given the structural similarities to other bioactive molecules, areas such as inflammation, oncology, and infectious diseases could be of interest.
Investigate Antimicrobial Properties: Amide derivatives of a structurally related chiral keto acid, 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, have demonstrated significant antifungal and antibacterial activities. This suggests that similar derivatives of this compound could also function as antimicrobial agents, opening up a new therapeutic avenue.
Explore Neurological Applications: Keto acids are known to play various roles in metabolism, including in the brain. researchgate.net Investigating the potential effects of this compound and its derivatives on neurological pathways could be a fruitful area of research.
In-Depth Mechanistic Studies on Observed Biological Activities
A thorough understanding of the mechanism of action is crucial for the rational design of more effective and safer drugs. For the antidiabetic effects of the derivative 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608), studies have revealed a distinct mechanism from sulfonylureas. nih.gov JTT-608 has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). nih.gov This elevation in cAMP enhances the efficacy of calcium ions (Ca2+) and increases Ca2+ influx, ultimately augmenting glucose-stimulated insulin secretion. nih.gov
Future mechanistic studies should aim to:
Identify the Specific PDE Isoform: Pinpointing the specific PDE isoform(s) inhibited by JTT-608 and other active analogues would allow for more targeted drug design with potentially fewer side effects.
Elucidate the Role of the Cyclohexyl Group: Investigating how the cyclohexyl moiety contributes to the binding and activity of these compounds at their molecular target is essential for understanding the structure-activity relationship.
Explore Downstream Signaling Pathways: A deeper dive into the downstream signaling events following PDE inhibition by these compounds would provide a more complete picture of their cellular effects.
Rational Design and Synthesis of Next-Generation Analogues
The discovery of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) as a more potent antidiabetic agent than its parent compound, this compound, highlights the success of rational drug design in this chemical series. nih.govacs.org This was achieved through systematic structure-activity relationship (SAR) studies.
Future efforts in this area should focus on:
Expanding the SAR: Synthesizing and testing a wider array of analogues with modifications at various positions of the molecule can further refine the understanding of the structural requirements for optimal activity. This could involve altering the cyclohexyl ring, the keto group, and the carboxylic acid moiety.
Creating Hybrid Molecules: Combining the pharmacophoric elements of this compound with those of other bioactive molecules could lead to the development of novel compounds with dual or enhanced activities.
Developing Prodrugs: To improve the pharmacokinetic properties of promising derivatives, the design and synthesis of prodrugs could be explored. This could involve esterification of the carboxylic acid or other chemical modifications that are cleaved in vivo to release the active compound.
The progression from the initial lead compound to a more potent analogue is summarized below.
| Compound | Structure | Key Finding |
| This compound | Selectively improves glucose-stimulated insulin release. nih.gov | |
| 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608) | Optimized compound with enhanced antidiabetic activity. acs.org |
Potential Applications in Chemical Biology and Materials Science
Beyond its therapeutic potential, the unique structure of this compound makes it an interesting building block for applications in chemical biology and materials science. Keto acids, in general, are considered versatile platform chemicals. mdpi.comoup.com
Future research could explore:
Development of Chemical Probes: Functionalized derivatives of this compound could be synthesized to serve as chemical probes for studying biological processes, such as the role of specific enzymes or receptors.
Polymer Synthesis: The carboxylic acid and ketone functionalities offer reactive handles for polymerization reactions. This could lead to the creation of novel biodegradable polymers with specific properties conferred by the cyclohexyl group.
Synthesis of Biofuels and other Chemicals: As a derivative of biomass-related keto acids, there is potential to engineer metabolic pathways for the production of biofuels and other valuable chemicals from this compound. nih.gov
Clinical Development Feasibility and Translational Impact of Promising Derivatives
The successful translation of a promising compound from the laboratory to the clinic is a complex process. The derivative JTT-608 has shown significant promise in preclinical studies. In diabetic rat models, it has been shown to improve glucose tolerance and enhance insulin secretion. nih.gov Chronic administration of JTT-608 has also been found to ameliorate pancreatic function and prevent the development of diabetic complications in these models. patsnap.com
For the clinical development of JTT-608 or other promising derivatives to be feasible, the following aspects will need to be addressed:
Comprehensive Preclinical Toxicology: A thorough evaluation of the safety profile of the lead candidate in multiple animal models is a prerequisite for initiating human trials.
Human Clinical Trials: Rigorous, multi-phase clinical trials will be necessary to establish the efficacy, safety, and optimal dosing in humans.
Scalable and Cost-Effective Manufacturing: The development of a robust and economically viable manufacturing process, ideally incorporating green chemistry principles, is crucial for commercialization.
The potential translational impact of a new class of antidiabetic agents like the derivatives of this compound is substantial. A drug that enhances glucose-stimulated insulin secretion without causing hypoglycemia at basal glucose levels would be a valuable addition to the therapeutic arsenal (B13267) for managing type 2 diabetes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
